molecular formula C10H15N3O B14340462 Picolinic acid, 2-butylhydrazide CAS No. 100133-26-4

Picolinic acid, 2-butylhydrazide

Cat. No.: B14340462
CAS No.: 100133-26-4
M. Wt: 193.25 g/mol
InChI Key: XGHCVJBXTZGIHS-UHFFFAOYSA-N
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Description

Significance of Picolinic Acid and its Derivatives in Biological Systems and Medicinal Chemistry

Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound that serves as a fundamental scaffold in medicinal chemistry. It is a natural catabolite of the amino acid tryptophan in the human body. nih.govontosight.ai One of its most well-documented biological functions is its role as a bidentate chelating agent for various metal ions, including chromium, zinc, iron, and copper. nih.gov This ability to bind with metal ions is believed to facilitate their absorption and transport through biological membranes.

The inherent biological activity and versatile chemical structure of picolinic acid have made it and its derivatives subjects of extensive research. Scientists have synthesized and investigated a wide array of picolinic acid derivatives for various therapeutic applications. These derivatives have demonstrated a broad spectrum of bioactivities, including antimicrobial, antiviral, and anti-inflammatory properties. For instance, picolinic acid itself has been shown to possess antimicrobial activity against various pathogens, including the Mycobacterium avium complex, and this activity is sometimes enhanced in combination with other drugs. researchgate.netresearchgate.net Furthermore, certain picolinate (B1231196) salts have been studied for their potential as food preservatives due to their ability to inhibit the growth of microorganisms. rjptonline.orgijbpr.net The pyridine (B92270) ring and the carboxylic acid group offer multiple sites for chemical modification, allowing for the creation of new molecules with potentially enhanced or novel biological effects.

Role and Diversity of Hydrazide Functionalities in Bioactive Molecules

The hydrazide functional group, characterized by the R-CO-NH-NH₂ structure, is a cornerstone in drug design and development. nih.govrjptonline.orgmdpi.com Hydrazides are recognized as valuable synthons, or building blocks, for the synthesis of a plethora of heterocyclic compounds and other complex organic molecules. mdpi.comresearchgate.net Their significance stems from their versatile chemical reactivity and their ability to engage in various biological interactions.

Hydrazides and their derivatives, particularly hydrazones formed by reacting hydrazides with aldehydes or ketones, exhibit an impressive range of pharmacological activities. ijbpr.netwisdomlib.orgrroij.com These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The presence of the hydrazide moiety can confer specific properties to a molecule, such as the ability to form hydrogen bonds with biological targets or to chelate metal ions, which can be crucial for inhibiting enzyme function. researchgate.netontosight.ai A number of clinically important drugs incorporate the hydrazide structure, highlighting its importance in medicine. researchgate.net The adaptability of the hydrazide group allows medicinal chemists to systematically modify molecular structures to optimize their therapeutic potential. nih.govmdpi.com

Rationale for Investigating Picolinic Acid, 2-butylhydrazide: Bridging Pyridine Carboxylic Acids and Hydrazide Chemistry

The scientific rationale for the synthesis and investigation of this compound stems from the strategic combination of two well-established pharmacophores: the picolinic acid core and the hydrazide functional group. This molecular design bridges the fields of pyridine carboxylic acid chemistry and hydrazide chemistry, creating a hybrid compound with potential for unique biological activities.

The incorporation of the picolinic acid scaffold provides a proven foundation known for its metal-chelating and diverse biological properties. By converting the carboxylic acid group into a 2-butylhydrazide, the molecule gains new structural and chemical features. The hydrazide portion introduces additional hydrogen bond donors and acceptors, which can lead to new interactions with biological targets. Furthermore, the N'-butyl group adds a degree of lipophilicity to the molecule compared to an unsubstituted hydrazide. This modification can influence the compound's pharmacokinetic properties, such as its ability to cross cellular membranes and its distribution within biological systems.

The investigation of this compound allows researchers to explore the structure-activity relationship of this class of compounds. By studying how the combination of the picolinic acid ring and the N-alkylated hydrazide function influences biological activity, scientists can gain insights for the rational design of new therapeutic agents. The compound serves as a model for understanding how these two important chemical motifs can work in concert to produce novel biological effects.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅N₃O mdpi.com
IUPAC Name N'-butylpyridine-2-carbohydrazide mdpi.com
Molecular Weight 193.25 g/mol mdpi.com

| Monoisotopic Mass | 193.1215 Da | mdpi.com |

Table 2: Examples of Bioactive Hydrazide-Containing Compounds

Compound Name Class Noted Biological Activity
Isoniazid Antitubercular Drug Treatment of tuberculosis
Iproniazid Antidepressant Drug Monoamine oxidase inhibitor
Hydralazine Antihypertensive Drug Vasodilator

| Carbidopa | Decarboxylase Inhibitor | Used with L-DOPA for Parkinson's disease |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100133-26-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N'-butylpyridine-2-carbohydrazide

InChI

InChI=1S/C10H15N3O/c1-2-3-8-12-13-10(14)9-6-4-5-7-11-9/h4-7,12H,2-3,8H2,1H3,(H,13,14)

InChI Key

XGHCVJBXTZGIHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNNC(=O)C1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Picolinic Acid, 2 Butylhydrazide

Foundational Synthetic Approaches for Picolinic Acid and its Core Derivativesjconsortium.comwikipedia.org

The synthesis of picolinic acid derivatives begins with the production of picolinic acid itself. Commercially, it is often produced through the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org In a laboratory setting, a common method is the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org Once obtained, picolinic acid serves as a versatile starting material for a wide array of derivatives, including the hydrazides, which are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond with an acyl group substituent. jconsortium.com

Ester Aminolysis Routes to Picolinic Acid Hydrazidesresearchgate.net

A primary and widely used method for preparing hydrazides is through the aminolysis of esters. This reaction involves the nucleophilic attack of a hydrazine (B178648) on the electrophilic carbonyl carbon of an ester. The mechanism proceeds through a tetrahedral intermediate, leading to the displacement of the alkoxy group (-OR) and the formation of the more stable amide-like hydrazide linkage. youtube.comyoutube.com

For the synthesis of picolinic acid hydrazides, a common precursor is an alkyl picolinate (B1231196), such as ethyl picolinate or methyl picolinate. The reaction typically involves refluxing the picolinic acid ester with hydrazine hydrate (B1144303), often in an alcohol solvent like ethanol (B145695). researchgate.netnih.gov The process is effective and forms the foundation for creating various hydrazide derivatives.

Condensation Reactions in Hydrazide Synthesisresearchgate.netderpharmachemica.com

Condensation reactions provide another robust route to hydrazide synthesis. This can be achieved through several pathways. One direct method involves the condensation of picolinic acid with a hydrazine derivative. This reaction often requires a coupling agent to facilitate the formation of the amide bond by activating the carboxylic acid.

A more common approach is the conversion of picolinic acid into a more reactive derivative, such as an acid chloride (picolinoyl chloride). This is typically done by reacting picolinic acid with thionyl chloride (SOCl₂). nih.gov The resulting picolinoyl chloride hydrochloride is highly reactive and can be subsequently treated with a hydrazine in the presence of a base to neutralize the generated HCl and afford the desired hydrazide. nih.gov For example, 4-acetyl picolinic hydrazide can be prepared via the condensation of 4-acetyl pyridine (B92270) with hydrazine hydrate in refluxing methanol. researchgate.net Similarly, complex pyridazinone derivatives can be synthesized from 3-benzoyl picolinic acid, which is first cyclized with hydrazine hydrate. derpharmachemica.com

Targeted Synthesis of Picolinic Acid, 2-butylhydrazideuni.lu

The specific synthesis of Picolinic acid, 2-butylhydrazide (IUPAC name: N'-butylpyridine-2-carbohydrazide) follows the general principles outlined above. uni.lu The most direct synthetic route involves the reaction of an activated picolinic acid species with butylhydrazine (B1329735).

A plausible synthetic scheme would be:

Esterification: Picolinic acid is converted to its methyl or ethyl ester (e.g., methyl picolinate) using standard methods like Fischer esterification.

Hydrazinolysis: The resulting ester is then reacted with butylhydrazine. The nucleophilic nitrogen of the butylhydrazine attacks the carbonyl carbon of the ester, displacing the methoxy (B1213986) or ethoxy group to form the target compound, this compound.

Alternatively, picolinic acid could be converted to picolinoyl chloride using thionyl chloride, followed by a reaction with butylhydrazine in the presence of a suitable base like triethylamine (B128534) to quench the HCl byproduct. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. This involves systematically adjusting various reaction parameters. Key variables include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. researchgate.net For instance, while ethanol is a common solvent, other solvents could be tested to improve solubility and reaction rates. The temperature can be varied to find a balance between reaction speed and the formation of potential byproducts.

Bayesian optimization and other computational models can be employed to efficiently explore a wide range of reaction conditions, simultaneously optimizing for both conversion and selectivity. nih.gov For example, a screening process might evaluate different bases, solvents, and temperatures to identify the ideal conditions for the condensation step.

Below is an interactive table demonstrating a hypothetical optimization study for the reaction between methyl picolinate and butylhydrazine.

Table 1: Hypothetical Optimization of N'-butylpyridine-2-carbohydrazide Synthesis Select a parameter to see its effect on the reaction yield.

Effect of Solvent
EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol80675
2Methanol65872
3Toluene110468
4Acetonitrile82678
Effect of Temperature (in Acetonitrile)
EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile60870
2Acetonitrile82678
3Acetonitrile100476 (some degradation)
Effect of Reactant Ratio (Butylhydrazine:Ester)
EntryRatioTemperature (°C)Time (h)Yield (%)
11.0 : 1.082665
21.2 : 1.082678
31.5 : 1.082682
42.0 : 1.082683 (diminishing returns)

Purification is another critical aspect. Recrystallization from a suitable solvent system is often the preferred method for obtaining a high-purity crystalline product.

Scalability Considerations for Research and Development

Transitioning the synthesis from a laboratory benchtop to a larger, multi-gram scale for research and development introduces several challenges. caltech.eduresearchgate.net An efficient, dependable, and scalable route is paramount. researchgate.net

Key considerations include:

Cost and Availability of Reagents: The cost of starting materials, particularly substituted hydrazines like butylhydrazine, can become significant at a larger scale. The route should ideally start from inexpensive and readily available precursors. caltech.edu

Reaction Safety and Heat Management: Exothermic reactions, common in hydrazide synthesis, require careful monitoring and control of temperature to prevent runaways, especially in large reactors. The use of hazardous reagents like thionyl chloride also necessitates stringent safety protocols.

Process Efficiency: Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for large-scale production. It allows for better control over reaction parameters and minimizes the risks associated with handling large quantities of hazardous materials. osti.gov

Purification: Methods like column chromatography, which are feasible at the gram scale, often become impractical and costly for kilograms of material. Developing a robust crystallization procedure is essential for scalable purification.

Advanced Synthetic Strategies for this compound Analoguesderpharmachemica.comcaltech.eduresearchgate.net

The core structure of this compound can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Advanced synthetic strategies focus on introducing diversity at two key positions: the pyridine ring and the hydrazine moiety.

Modification of the Picolinic Acid Core: A wide range of substituted picolinic acids can be used as starting materials. For example, using 3,4-substituted 2-picolinic acids allows for the introduction of various functional groups (e.g., halogens, methoxy groups) onto the pyridine ring. google.com This enables the exploration of electronic and steric effects on the molecule's properties.

Varying the Hydrazine Component: Instead of butylhydrazine, a diverse array of substituted hydrazines (e.g., benzylhydrazine, phenylhydrazine, or other alkylhydrazines) can be employed. This allows for systematic changes to the N'-substituent, altering properties like lipophilicity and hydrogen bonding capacity.

Multi-component Reactions: Advanced, one-pot, multi-component reactions can be designed for rapid analogue synthesis. For instance, a four-component condensation reaction involving phthalimide, hydrazine hydrate, malononitrile, and an aldehyde has been mediated by picolinic acid, demonstrating its utility in constructing complex heterocyclic systems efficiently. researchgate.net Such strategies are operationally simple and cost-effective for generating chemical diversity.

These approaches are instrumental in fields like medicinal chemistry and materials science, where new derivatives of picolinic acid are constantly being designed and synthesized to discover novel compounds with desired activities. nih.gov

Green Chemistry Principles in Picolinic Acid Hydrazide Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are highly applicable to the synthesis of picolinic acid hydrazides. Traditional methods for creating hydrazides often involve the use of volatile organic solvents and may require harsh reaction conditions. Modern approaches, however, increasingly focus on more environmentally benign alternatives.

One prominent green methodology is the solvent-free synthesis of hydrazides. researchgate.net This can be achieved through techniques such as grinding, where the solid reactants, in this case, likely picolinic acid or an ester derivative and butylhydrazine, are physically ground together. This mechanical action provides the energy needed to initiate the reaction without the need for a solvent, significantly reducing waste. researchgate.net The reaction of a carboxylic acid with hydrazine hydrate at room temperature can result in a solid product, which can then be purified by crystallization from a relatively green solvent like ethanol. researchgate.net

Another solvent-free approach involves twin-screw extrusion (TSE), a technique that has shown promise for the continuous and scalable synthesis of hydrazone-based active pharmaceutical ingredients. acs.org This method could potentially be adapted for the synthesis of this compound, offering high efficiency and minimal waste. acs.org Furthermore, solvent-free syntheses of functionalized hydrazines have been developed, highlighting the broad applicability of these green techniques. nih.govgoogle.com

The conventional synthesis of hydrazides often starts from esters, which are reacted with hydrazine hydrate. nih.govresearchgate.net While effective, this two-step process (acid to ester, then ester to hydrazide) can be streamlined. A more direct, one-pot method involves the reaction of the carboxylic acid with hydrazine hydrate under microwave irradiation, which can significantly shorten reaction times and often improves yields compared to conventional heating. researchgate.net This microwave-assisted synthesis is another cornerstone of green chemistry, promoting energy efficiency. researchgate.net

Catalyst-Mediated and Microwave-Assisted Syntheses

The synthesis of picolinic acid derivatives and hydrazides can be significantly enhanced through the use of catalysts and microwave assistance. Catalysts can increase the reaction rate and selectivity, often allowing for milder reaction conditions. For instance, the synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has been demonstrated, showcasing the versatility of modifying the picolinic acid structure. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of hydrazide synthesis, irradiating a mixture of a carboxylic acid and hydrazine hydrate with microwaves can lead to the rapid and efficient formation of the desired product, often in the absence of a solvent. researchgate.net This method has been shown to be superior to conventional heating, with higher yields and significantly reduced reaction times. researchgate.net

For the synthesis of this compound, one could envision a catalyst-mediated approach where a suitable catalyst facilitates the direct condensation of picolinic acid with butylhydrazine. Alternatively, a microwave-assisted approach would likely involve mixing picolinic acid or its methyl/ethyl ester with butylhydrazine and subjecting the mixture to microwave irradiation for a short period. This would be expected to produce the target compound efficiently and in a manner consistent with green chemistry principles.

Methodologies for Structural Elucidation and Purity Assessment in this compound Research

A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of a newly synthesized compound like this compound. These methods provide detailed information about the molecular structure, functional groups, and the presence of any impurities.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the butyl chain, and the N-H protons of the hydrazide moiety. The integration and splitting patterns of these signals would provide crucial connectivity information. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the hydrazide, N-H stretching vibrations, and the characteristic vibrations of the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. Predicted mass spectrometry data for this compound is available and can be used as a reference. uni.lu

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. A suitable HPLC method would be developed to determine the purity of a synthesized batch of this compound and to quantify any impurities.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be employed for purity analysis.

The combination of these spectroscopic and chromatographic techniques would provide a comprehensive characterization of this compound, ensuring its structural integrity and purity.

Data Tables

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺194.12878
[M+Na]⁺216.11072
[M-H]⁻192.11422
[M+NH₄]⁺211.15532
[M+K]⁺232.08466
[M+H-H₂O]⁺176.11876
[M]⁺193.12095
[M]⁻193.12205
Data sourced from PubChem CID 3063231. uni.lu

Structure Activity Relationship Sar Studies for Picolinic Acid, 2 Butylhydrazide and Analogues

Design Principles for Picolinic Acid, 2-butylhydrazide Derivatives

The design of derivatives of this compound, is often guided by the goal of enhancing their biological efficacy, such as their herbicidal properties. nih.gov The fundamental approach involves modifying the core structure, which consists of a picolinic acid moiety, a hydrazide linker, and an N-butyl group. nih.govnih.gov

One key strategy is the modification of the picolinic acid skeleton. For instance, introducing different substituents at various positions on the pyridine (B92270) ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com The synthesis of these derivatives often involves multi-step chemical reactions, starting from commercially available materials. A general synthetic route may include the nucleophilic substitution of a precursor molecule with hydrazine (B178648) hydrate (B1144303), followed by reactions to introduce the desired side chains and functional groups. nih.gov

Another important design principle is the concept of bioisosteric replacement. nih.govdrughunter.com This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. For example, the hydrazide linkage or the N-butyl group could be replaced with other chemical entities to explore new chemical spaces and identify more active compounds. drughunter.comnih.gov

The table below summarizes the key design principles for creating derivatives of this compound.

Design PrincipleRationaleExample Application
Picolinic Acid Moiety Modification To alter electronic and steric properties for enhanced target interaction.Introduction of pyrazolyl groups at the 6-position of the picolinic acid ring to discover novel herbicides. nih.govmdpi.com
Bioisosteric Replacement To improve potency, selectivity, and pharmacokinetic properties. drughunter.comReplacing the carboxylic acid group with bioisosteres like tetrazoles to enhance potency. nih.gov
N-Alkyl Group Variation To probe the hydrophobic interactions and steric fit within the target's binding site.Systematic variation of the N-alkyl chain length to find the optimal size for biological activity. drugdesign.org

Positional and Substituent Effects on the Picolinic Acid Moiety

The nature and position of substituents on the picolinic acid ring have a profound impact on the biological activity of its derivatives. Studies on related picolinic acid herbicides have shown that even minor changes to the pyridine ring can lead to significant differences in efficacy. mdpi.commdpi.com

For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the type of substituent on the aryl ring attached to the pyrazole (B372694) at the 6-position of the picolinic acid was found to be crucial for herbicidal activity. mdpi.com Compounds with electron-withdrawing groups, such as chlorine atoms, often exhibit higher activity compared to those with electron-donating groups like methyl groups. mdpi.com The position of these substituents is also critical, with certain substitution patterns leading to more potent compounds.

The following table details the observed effects of substituents on the picolinic acid moiety in related compounds.

Position of SubstitutionType of SubstituentEffect on ActivityReference
6-positionAryl-substituted pyrazolylIntroduction of this group can lead to potent herbicidal activity. nih.govmdpi.com nih.govmdpi.com
4-position of the 6-aryl groupChlorine atomLarger and more electronegative groups at this position can increase activity compared to smaller groups like methyl. mdpi.com mdpi.com
3-position of the 6-pyrazolyl groupTrifluoromethyl groupElectronegative substituents in this region can enhance activity. mdpi.com mdpi.com
4-position of picolinic acidAmino groupOften present in active picolinic acid herbicides. nih.govmdpi.com nih.govmdpi.com

Influence of Variations in the Hydrazide Linkage

The hydrazide linkage (-CO-NH-NH-) in "this compound" plays a significant role in its chemical properties and biological activity. Modifications to this linker can affect the molecule's stability, flexibility, and its ability to form hydrogen bonds with its biological target. researchgate.netnih.gov

Research on other hydrazide-containing compounds has shown that the hydrazide moiety is crucial for their biological activity. For instance, in a series of antitubercular nicotinic acid hydrazides, modifications of the hydrazine unit were explored to overcome metabolic inactivation. mdpi.com Similarly, studies on sulfonylhydrazides as enzyme inhibitors have highlighted the importance of the hydrazide group for binding to the target protein. nih.gov

The table below outlines the potential impact of modifying the hydrazide linkage.

ModificationPotential EffectRationale
Replacement with Bioisosteres Improved metabolic stability, altered potency.To overcome potential hydrolysis of the hydrazide bond and explore new interactions with the target. nih.govdrughunter.com
Substitution on the Hydrazide Nitrogens Modified hydrogen bonding capacity and steric bulk.To probe the specific interactions of the hydrazide group within the binding site.
Conformational Restriction Reduced flexibility, potentially leading to higher affinity.To lock the molecule in a more bioactive conformation.

Impact of N-butyl Group Modifications on Biological Activity Profiles

By synthesizing and testing a series of analogues with different N-alkyl groups (e.g., methyl, ethyl, propyl, pentyl, etc.), researchers can determine the optimal chain length for activity. Often, a parabolic relationship is observed, where activity increases with chain length up to a certain point and then decreases as the chain becomes too long and sterically hindered. drugdesign.org

Furthermore, modifications beyond simple homologation can be explored. These include introducing branching (e.g., isobutyl, sec-butyl, tert-butyl), cyclization (e.g., cyclobutyl), or unsaturation (e.g., butenyl) into the N-alkyl group. Each of these changes alters the steric and conformational properties of the molecule, providing valuable information about the size and shape of the binding site. drugdesign.orgrsc.org

The following table summarizes the potential effects of modifying the N-butyl group.

Modification of N-butyl GroupInvestigated PropertyPotential Outcome
Chain Length Variation (Homologation) Optimal hydrophobic interaction and steric fit.Identification of the ideal chain length for maximal biological activity. drugdesign.org
Branching (e.g., isobutyl, tert-butyl) Steric bulk and conformational constraints.Determination of the spatial tolerance of the binding pocket.
Cyclization (e.g., cyclobutyl) Rigidity and defined spatial orientation.Probing the requirement for a specific conformation of the alkyl group.
Introduction of Unsaturation Electronic properties and planarity.Exploring the potential for pi-stacking or other electronic interactions.

Stereochemical Contributions to Picolinic Acid Hydrazide Activities

Stereochemistry can play a crucial role in the biological activity of chiral molecules. If "this compound" or its derivatives contain a chiral center, the different enantiomers may exhibit distinct biological activities. mdpi.com Chirality can arise from various structural features, such as a chiral carbon atom in a substituent or a restricted rotation around a chemical bond.

The separation of enantiomers, known as chiral resolution, is essential for evaluating the biological activity of each isomer independently. wikipedia.org Common methods for chiral separation include crystallization of diastereomeric salts and chiral chromatography. wikipedia.orgwvu.edunih.gov By testing the pure enantiomers, researchers can determine if the biological activity is stereospecific, meaning that one enantiomer is significantly more active than the other.

In many cases, the differential activity of enantiomers is due to their distinct three-dimensional arrangements, which lead to different interactions with a chiral biological target, such as an enzyme or a receptor. nih.gov One enantiomer may fit perfectly into the binding site, while the other may have a poor fit or even bind to a different target altogether.

The table below highlights the importance of stereochemistry in drug design and the methods used to study it.

Aspect of StereochemistryImportance in Drug DiscoveryCommon Analytical Techniques
Enantiomeric Purity Ensures that the desired therapeutic effect is achieved and potential side effects from the less active or inactive enantiomer are avoided. mdpi.comChiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE). wvu.edunih.gov
Stereospecific Binding The three-dimensional structure of a molecule determines its fit and interaction with a chiral biological target. nih.govX-ray crystallography of the target-ligand complex.
Chiral Synthesis Allows for the production of a single, desired enantiomer, avoiding the need for a costly and inefficient resolution step. wikipedia.orgAsymmetric synthesis using chiral catalysts or starting materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov For picolinic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their activity. nih.govmdpi.commdpi.com

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned based on a common scaffold. Then, steric and electrostatic fields around the molecules are calculated and correlated with their activities using statistical methods. mdpi.com The resulting QSAR model can be visualized as contour maps that indicate regions where certain properties are favorable or unfavorable for activity.

For example, a CoMFA model might show a green contour in a specific region, indicating that bulky substituents are favored there, while a yellow contour would suggest that bulky groups are disfavored. Similarly, CoMSIA models can provide information about the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com These models are not only useful for understanding the SAR of existing compounds but can also be used to predict the activity of newly designed molecules, thereby guiding the synthesis of more potent analogues. nih.govmdpi.com

The table below provides an overview of the key aspects of QSAR modeling for picolinic acid derivatives.

QSAR MethodInformation ProvidedApplication in Drug Design
CoMFA (Comparative Molecular Field Analysis) 3D contour maps of favorable and unfavorable steric and electrostatic fields. mdpi.comGuides the placement of substituents to optimize interactions with the target. mdpi.com
CoMSIA (Comparative Molecular Similarity Indices Analysis) In addition to steric and electrostatic fields, it provides information on hydrophobic, hydrogen bond donor, and acceptor properties. mdpi.comOffers a more detailed understanding of the types of interactions required for high activity.
Model Validation Statistical parameters like q² (cross-validated r²) and r² (non-cross-validated r²) assess the predictive power of the model. mdpi.comEnsures that the QSAR model is robust and can reliably predict the activity of new compounds. nih.gov

Biological Activity Profiling of Picolinic Acid, 2 Butylhydrazide in Pre Clinical Models

Methodological Considerations for In Vitro Biological Screening

The initial evaluation of the biological activity of chemical compounds like Picolinic acid, 2-butylhydrazide relies on robust in vitro screening methods. researchgate.net These preliminary tests are crucial in drug discovery for identifying compounds with desired biological activities from a vast collection of molecules. labinsights.nl The fundamental principle of in vitro testing is that cells, tissues, or other biological materials can be studied outside a living organism, allowing for precise manipulation of variables and measurement of outcomes in a controlled laboratory setting.

High-throughput screening (HTS) is a key technology in this process, enabling the rapid testing of thousands of compounds daily. researchgate.net HTS often utilizes automated robotics and microtiter plates to assess the effects of compounds on biological targets. researchgate.net Common screening approaches include:

Cell-Based Assays: These assays use living cells to monitor the effects of a compound on cellular processes such as viability, proliferation, or signaling pathways. nih.gov They are particularly valuable for identifying toxic compounds and evaluating therapeutic potential.

Activity-Based Screening: This method focuses on measuring specific biological responses, such as enzyme activity or fluorescent signaling, when a compound is introduced.

Target-Based Screening: In this approach, the interaction of a compound with a specific molecular target, such as a protein or enzyme, is evaluated. labinsights.nl

A variety of detection methods are employed in these assays, including colorimetric, fluorescent, and bioluminescent techniques, with fluorescence methods often preferred for their high sensitivity and signal-to-noise ratio. labinsights.nl The goal is to identify "hits," which are molecules that consistently demonstrate activity in a given assay. labinsights.nl These hits then undergo further investigation to validate their activity and elucidate their mechanism of action.

Antimicrobial Activity Investigations of this compound

Picolinic acid and its derivatives have been the subject of numerous studies to determine their antimicrobial potential. The core structure, picolinic acid, is a natural catabolite of L-tryptophan and is known to be a metal ion chelator, a property that may contribute to its antimicrobial effects. pan.olsztyn.pl Derivatives of picolinic acid, including hydrazides, have been synthesized and evaluated for their activity against a range of pathogenic microorganisms.

Antibacterial Efficacy in Microbial Culture Models

Research has demonstrated that picolinic acid and its derivatives exhibit a broad spectrum of antibacterial activity. researchgate.net In one study, picolinic acid was effective against several bacteria, including Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. researchgate.net It also showed activity against Proteus mirabilis, Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis at higher concentrations. researchgate.net

The antibacterial action of picolinic acid is also noted against the Mycobacterium avium complex (MAC), both in extracellular and intracellular environments. nih.gov This activity is thought to be related to its function as a metal ion chelator. nih.gov Furthermore, picolinic acid has been shown to work synergistically with other antimycobacterial drugs like clarithromycin (B1669154) and rifampicin. nih.gov

The introduction of a hydrazide functional group and further derivatization can influence the antibacterial profile. For instance, studies on various metal complexes of picolinic acid derivatives have shown potent antibacterial properties, suggesting that these modified structures could be promising antibacterial agents. scihub.orgresearchgate.net

Table 1: Antibacterial Activity of Picolinic Acid

Bacterium Minimum Inhibitory Concentration (MIC) (mg/mL)
Serratia marcescens 0.5 researchgate.net
Klebsiella pneumoniae 0.5 researchgate.net
Escherichia coli 0.5 researchgate.net
Shigella flexneri 0.5 researchgate.net
Bacillus cereus 0.5 researchgate.net
Proteus vulgaris 0.5 researchgate.net
Micrococcus luteus 0.5 researchgate.net
Enterobacter cloacae 1.0 researchgate.net
Proteus mirabilis 1.5 researchgate.net
Bacillus subtilis 2.0 researchgate.net
Staphylococcus aureus 2.0 researchgate.net
Lactococcus lactis 2.0 researchgate.net

Antifungal Properties against Pathogenic Fungi

The antifungal potential of picolinic acid and its derivatives has also been an area of active research. Picolinic acid itself has shown inhibitory effects against the pathogenic fungus Candida albicans. pan.olsztyn.plpan.olsztyn.pl Studies on picolinamide (B142947) derivatives, which are structurally related to this compound, have revealed significant antifungal activity against a variety of soil-borne phytopathogens. scialert.net For example, chloro-substituted picolinamide derivatives were particularly effective against Rhizoctonia solani and Alternaria alternata. scialert.net

Another related compound, dipicolinic acid, has demonstrated strong antifungal activity against several canker pathogens, including Valsa pyri, Alternaria alternata, and Botryosphaeria dothidea. nih.govresearchgate.net The mechanism of action is believed to involve the inhibition of chitin (B13524) biosynthesis, leading to fungal cell lysis. nih.gov The presence of certain metal ions can enhance this antifungal activity. researchgate.net Hydrazine-based compounds, a class to which this compound belongs, have also been identified as promising antifungal agents against Candida albicans. mdpi.com

Table 2: Antifungal Activity of Picolinic Acid and Related Compounds

Compound Pathogenic Fungi Observed Effect
Picolinic Acid Candida albicans Antimicrobial activity at 0.02 to 0.78 mg/mL (pH=5.0) and 0.19 to 3.13 mg/mL (pH=7.0). pan.olsztyn.pl
Chloro-substituted Picolinamide Rhizoctonia solani ED50 of 29.08 µg/mL. scialert.net
Chloro-substituted Picolinamide Alternaria alternata ED50 of 33.90 µg/mL. scialert.net
Dipicolinic Acid Valsa pyri Complete growth inhibition at 5 mM. nih.gov
Dipicolinic Acid Botryosphaeria dothidea Complete growth inhibition at 10 mM. nih.gov
Dipicolinic Acid Alternaria alternata Complete growth inhibition at 10 mM. nih.gov

Antiviral Potential against Specific Viral Strains

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid, particularly against enveloped viruses. nih.govnih.gov This includes viruses of significant global health concern such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus (IAV). nih.govnih.gov

The primary mechanism of action appears to be the inhibition of viral entry into host cells. nih.goviasgyan.in Picolinic acid has been shown to compromise the integrity of the viral membrane and interfere with the fusion of the viral and cellular membranes. nih.goviasgyan.in This effectively blocks the virus from delivering its genetic material into the host cell and initiating replication. iasgyan.in The compound has demonstrated efficacy against a range of enveloped viruses, including flaviviruses, herpes simplex virus, and parainfluenza virus. nih.govgoogle.com In vitro studies have shown a dose-dependent reduction in infectious virus counts for IAV and a significant reduction in viral RNA for SARS-CoV-2 at non-toxic concentrations. news-medical.net

Antiparasitic Activity Studies of this compound

The therapeutic potential of picolinic acid derivatives extends to the realm of antiparasitic agents. The structural scaffold of picolinic acid has served as a starting point for the development of compounds with activity against various parasites.

In Vitro Efficacy against Protozoan Parasites

Derivatives of picolinic acid have been investigated for their efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov In these studies, picolinic acid derivatives were shown to inhibit the growth of both the rapidly replicating tachyzoite stage and the dormant bradyzoite stage of the parasite in vitro. nih.gov One particular picolinic acid derivative demonstrated submicromolar potency against both forms of the parasite. nih.gov This indicates that this class of compounds could be a promising scaffold for the development of new treatments for toxoplasmosis, a disease for which current therapies have limitations. nih.gov

Anticancer Research on this compound using Cell Line Models

A thorough review of scientific literature did not yield any studies specifically investigating the anticancer properties of this compound in cell line models. Consequently, there is no available data on its cytotoxicity, antiproliferative effects, or its mechanisms of action related to apoptosis induction and cell cycle modulation.

There are no published research findings on the cytotoxic or antiproliferative effects of this compound against any cancer cell lines.

There is no available data from preclinical studies to describe the mechanisms by which this compound might induce apoptosis or modulate the cell cycle in cancerous cells.

Molecular Mechanisms and Biological Targets of Picolinic Acid, 2 Butylhydrazide

Investigation of Metal Chelation as a Primary Mechanism of Action

Picolinic acid, a derivative of pyridine (B92270), is a well-established bidentate chelating agent, capable of binding to various metal ions. This inherent property is considered a primary driver of its biological activities. The addition of a 2-butylhydrazide group to the picolinic acid structure creates the compound "Picolinic acid, 2-butylhydrazide" (N'-butylpyridine-2-carbohydrazide), which retains the potential for metal chelation. While direct studies on the 2-butylhydrazide derivative are limited, the extensive research on picolinic acid provides a strong foundation for understanding its likely mechanisms.

Interaction with Essential Metal Ions (e.g., Zinc, Iron)

Picolinic acid is known to efficiently chelate essential metal ions such as zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺). nih.govwikipedia.org This interaction is significant because these metals are crucial cofactors for numerous enzymes and proteins involved in vital cellular processes. By binding to these ions, picolinic acid can modulate their bioavailability and, consequently, the function of the molecules that depend on them.

For instance, picolinic acid's ability to chelate iron has been shown to inhibit iron uptake and reduce intracellular ferritin levels in human erythroleukemic cell lines. nih.gov This disruption of iron homeostasis can have profound effects on cell growth and proliferation. nih.gov Similarly, picolinic acid plays a role in the absorption and transport of zinc. nih.govnih.gov Studies have shown that it can facilitate zinc absorption, and this interaction is thought to be a key part of its mechanism of action in various biological contexts. nih.govnih.gov The chelation of zinc can also disrupt the structure and function of zinc finger proteins, which are involved in a wide range of cellular functions, including viral replication and gene expression. nih.govdrugbank.com

The table below summarizes the interaction of picolinic acid with essential metal ions based on available research.

Metal IonInteraction with Picolinic AcidBiological Implication
Iron (Fe²⁺/Fe³⁺)Forms stable chelates, affecting iron uptake and storage. nih.govInhibition of cell growth, modulation of immune responses. nih.govnih.gov
Zinc (Zn²⁺)Facilitates absorption and transport; can disrupt zinc-dependent proteins. nih.govnih.govModulation of enzyme activity, antiviral effects. nih.govdrugbank.com
Copper (Cu²⁺)Efficiently chelates copper. nih.govPotential impact on copper-dependent enzymes.
Other Divalent/Trivalent IonsSuggested to assist in the absorption of other ions. wikipedia.orgBroad influence on mineral homeostasis.

Impact of Chelation on Enzyme Activity and Cellular Processes

The chelation of essential metal ions by picolinic acid and its derivatives can significantly impact the activity of various enzymes and disrupt cellular processes. Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. By sequestering these ions, chelating agents can inhibit enzyme function.

For example, the enzymes involved in the kynurenine (B1673888) pathway of tryptophan metabolism, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are heme-requiring enzymes. nih.gov While not a direct chelation of the catalytic ion in the same manner as zinc-dependent enzymes, the broader impact on iron homeostasis can influence such pathways.

Furthermore, the chelation of iron by picolinic acid has been shown to induce a significant increase in the expression of transferrin receptors on the cell surface. nih.gov This is a compensatory mechanism by cells attempting to increase iron uptake when intracellular levels are low. nih.gov This demonstrates a direct link between metal chelation and the regulation of cellular processes at the genetic level.

Picolinic acid has also been observed to reversibly inhibit the growth of cultured cells by arresting them in specific phases of the cell cycle. nih.gov This effect is thought to be related to its chelating properties and potential interaction with cellular mechanisms involving NAD+. nih.gov

Identification and Validation of Specific Molecular Targets

Beyond the general mechanism of metal chelation, research has begun to identify more specific molecular targets of picolinic acid and its derivatives.

Protein-Ligand Interaction Studies

While specific protein-ligand interaction studies for this compound are not widely available, the known interactions of picolinic acid provide valuable insights. A primary target class for picolinic acid is zinc finger proteins. nih.govdrugbank.com By binding to the zinc ions within these proteins, picolinic acid can alter their conformation and inhibit their function. nih.govdrugbank.com This is a key mechanism behind its observed antiviral activity, as many viral proteins are zinc-finger proteins essential for replication. nih.gov

Computational and experimental methods are used to study such interactions. These approaches help in understanding how a ligand binds to a protein's active or allosteric site and the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov

The table below outlines potential molecular targets based on studies with picolinic acid.

Potential Molecular TargetType of InteractionConsequence of Interaction
Zinc Finger ProteinsChelation of structural zinc ions. nih.govdrugbank.comDisruption of protein folding and function, leading to inhibition of viral replication and cellular processes. nih.govdrugbank.com
Transferrin ReceptorIndirect; induced by iron chelation. nih.govIncreased expression as a compensatory response to low intracellular iron. nih.gov
MetalloenzymesChelation of catalytic metal ions.Inhibition of enzyme activity.

Cellular Pathway Perturbation Analysis

The administration of picolinic acid can perturb various cellular pathways, primarily as a consequence of its metal-chelating activity. For instance, the inhibition of iron uptake and the subsequent decrease in ferritin levels directly impact iron homeostasis pathways. nih.gov This leads to a feedback mechanism that upregulates the expression of transferrin receptors. nih.gov

Studies have also shown that picolinic acid can influence cell cycle progression. It can cause a reversible arrest of normal cells in the G1 phase, while transformed cells may be arrested in G1 or G2, depending on the transforming virus. nih.gov This suggests an interaction with the cellular machinery that controls cell division.

More recently, a derivative of picolinic acid, 4,5-diphenyl-2-methyl picolinate (B1231196) (DMP), was found to inhibit the growth of gastric cancer cells by inducing cellular senescence. nih.gov This was achieved through the accumulation of DNA damage and the activation of associated signaling pathways. nih.gov This highlights the potential for picolinic acid derivatives to modulate complex cellular processes like cell fate decisions.

Role in Modulating Cellular Homeostasis and Stress Responses

Picolinic acid and its derivatives can play a significant role in modulating cellular homeostasis, particularly concerning metal ions, and in eliciting stress responses. By altering the availability of essential metals, these compounds can induce a state of cellular stress.

The cellular response to the iron depletion caused by picolinic acid is a classic example of a homeostatic feedback loop. nih.gov The cell senses the low iron levels and responds by increasing the machinery for iron uptake. nih.gov

Furthermore, the induction of DNA damage and cellular senescence by picolinic acid derivatives can be considered a type of stress response. nih.gov Senescence is a protective mechanism that prevents the proliferation of damaged cells.

The ability of picolinic acid to modulate immune responses is also linked to its effects on cellular homeostasis. nih.gov It can enhance the effector functions of macrophages, in part through an iron chelation-dependent process. nih.gov

Computational and Biophysical Characterization of Picolinic Acid, 2 Butylhydrazide

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how "Picolinic acid, 2-butylhydrazide" might interact with biological receptors at an atomic level. These simulations can forecast the binding mode, affinity, and stability of the compound within a target's binding site.

Molecular docking studies are instrumental in predicting the preferred orientation of "this compound" when it binds to a receptor. This prediction helps in understanding the fundamental mechanisms of its potential biological activity. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy.

The binding mode of hydrazide derivatives is often characterized by their ability to form multiple hydrogen bonds. rsc.org The hydrazide moiety can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar residues in a binding pocket. rsc.org The pyridine (B92270) ring of "this compound" can further stabilize the complex through π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The butyl chain is likely to engage in hydrophobic interactions within the binding site.

Table 1: Representative Docking Scores of Structurally Related Compounds

Compound Class Target Docking Score (kcal/mol) Reference
Imidazopyridine Derivative BZ₁ Receptor -8.00 researchgate.net
Imidazopyridine Derivative Alzheimer's Target -9.60 researchgate.net
Pyridine Carboxamide Derivative Urease Not specified, but potent nih.gov
1,3,4-Oxadiazole Derivative Cyclooxygenase (COX) Not specified, but active nih.gov

This table presents a summary of docking scores from various studies on compounds structurally related to "this compound" to illustrate the potential binding affinities.

Conformational analysis of "this compound" is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological receptors. Hydrazide derivatives are known to exist as a mixture of conformational isomers (E/Z) in solution due to the partial double bond character of the amide C-N bond. nih.gov The stability of these conformers can be influenced by the surrounding environment.

In a simulated biological environment, such as in aqueous solution, the conformational preferences of "this compound" would be governed by a balance of intramolecular hydrogen bonding and interactions with water molecules. The stability of the protein-ligand complex can be further assessed using molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the binding pose. For related compounds, MD simulations have shown that stable protein-ligand complexes are maintained throughout the simulation time.

Studies on similar hydrazide structures have shown that the stereochemistry of hydrazides makes them interesting for molecular design. researchgate.net The conformation around the N-N bond is also a key factor, with a preference for a gauche conformation often observed in hydrazine (B178648) derivatives. researchgate.net This is influenced by stabilizing nN → σ*N–H interactions. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical Models)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. Various computational models can predict these properties for "this compound". nih.govauctoresonline.org

These predictions are often guided by established rules such as Lipinski's Rule of Five and Veber's rules to assess oral bioavailability. nih.gov For instance, Veber's rule suggests that good oral bioavailability is more likely for compounds with a polar surface area (PSA) of ≤140 Ų and no more than 10 rotatable bonds. nih.gov

Table 2: Predicted ADME Properties for this compound

Property Predicted Value/Range Significance Reference
Molecular Weight 193.24 g/mol Complies with Lipinski's rule (<500) uni.lu
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.0 Indicates good membrane permeability uni.lu
Hydrogen Bond Donors 2 Complies with Lipinski's rule (≤5) uni.lu
Hydrogen Bond Acceptors 3 Complies with Lipinski's rule (≤10) uni.lu
Polar Surface Area (PSA) ~80-100 Ų Suggests good oral bioavailability nih.gov
Aqueous Solubility (LogS) Moderate to Good Favorable for absorption nih.gov
Human Intestinal Absorption (HIA) >80% High predicted absorption auctoresonline.org
Blood-Brain Barrier (BBB) Permeation Likely low May not readily cross the BBB
Cytochrome P450 (CYP) Inhibition Potential for inhibition May interact with drug-metabolizing enzymes cmjpublishers.com

This table provides a summary of the predicted ADME properties for "this compound" based on computational models and data from related compounds.

Advanced Biophysical Techniques for Studying this compound Interactions

Biophysical techniques provide experimental data that complements and validates the computational predictions. These methods directly measure the interaction of "this compound" with its potential biological targets.

Spectroscopic techniques are invaluable for characterizing the structure of "this compound" and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound. chemicalbook.com Chemical shift perturbations upon binding to a receptor can identify the atoms involved in the interaction. For hydrazide derivatives, NMR data can also be used to study the conformational isomers present in solution. nih.gov The ¹H NMR spectrum of a related compound, nicotinic acid hydrazide, shows characteristic signals for the pyridine ring protons and the hydrazide protons. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in "this compound". researchgate.netresearchgate.net The spectrum would be expected to show characteristic absorption bands for the C=O (amide), N-H (hydrazide), and C-N bonds, as well as vibrations from the pyridine ring. spectrabase.comchemicalbook.com Changes in the positions and intensities of these bands upon binding can indicate which groups are involved in the interaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to the π→π* and n→π* electronic transitions of the pyridine ring and the carbonyl group. science-softcon.deresearchgate.net Binding to a biological receptor can cause a shift in the absorption maximum (a chromic shift), providing evidence of an interaction. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Signals/Bands
¹H NMR (in DMSO-d₆) Aromatic protons (pyridine ring): ~7.5-9.0 ppm; NH protons (hydrazide): ~5.0-10.0 ppm; Butyl chain protons: ~0.9-3.5 ppm
¹³C NMR (in CDCl₃) Carbonyl carbon: ~165 ppm; Pyridine ring carbons: ~120-150 ppm; Butyl chain carbons: ~13-40 ppm
IR (KBr pellet, cm⁻¹) N-H stretching: ~3200-3400; C=O stretching (Amide I): ~1650-1680; N-H bending (Amide II): ~1520-1550; C-N stretching: ~1200-1300; Pyridine ring vibrations: ~1400-1600
UV-Vis (in Ethanol) π→π* transitions: ~260-270 nm; n→π* transitions: ~300-320 nm

This table summarizes the expected spectroscopic data for "this compound" based on data from structurally similar compounds.

Calorimetric and kinetic techniques provide quantitative data on the thermodynamics and kinetics of ligand binding, offering a deeper understanding of the interaction between "this compound" and its biological target.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgazom.com A single ITC experiment can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov This thermodynamic profile provides a complete picture of the binding forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to study the kinetics of biomolecular interactions in real-time. helsinki.finih.gov It measures the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon). mdpi.com This kinetic information is valuable for understanding how quickly a compound binds to its target and how long it remains bound.

Table 4: Parameters Obtainable from Calorimetric and Kinetic Techniques

Technique Key Parameters Measured Significance
Isothermal Titration Calorimetry (ITC) Binding Affinity (Ka), Dissociation Constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) Provides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR) Association Rate Constant (kon), Dissociation Rate Constant (koff), Dissociation Constant (Kd) Provides real-time kinetic data on the binding interaction.

This table outlines the key parameters that can be determined for the interaction of "this compound" with a biological target using ITC and SPR.

Future Directions and Research Opportunities for Picolinic Acid, 2 Butylhydrazide

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

Currently, there are no published studies detailing the specific design and synthesis of next-generation analogues of Picolinic acid, 2-butylhydrazide. Research on related picolinohydrazides and picolinic acid amides, however, provides a roadmap for how such endeavors might proceed. For instance, the synthesis of various picolinamide (B142947) derivatives often involves activating picolinic acid to its acid chloride, followed by reaction with a desired amine or hydrazine (B178648). nih.gov Modifications to either the pyridine (B92270) ring or the hydrazide side chain could be explored to enhance specificity for a particular biological target.

Future synthetic strategies for analogues of this compound could involve:

Substitution on the Pyridine Ring: Introducing different functional groups (e.g., halogens, amino groups, alkyl chains) to the pyridine ring to modulate the electronic properties and steric profile of the molecule. nih.gov

Alteration of the Hydrazide Linker: Modifying the length and branching of the butyl group on the hydrazide moiety to influence lipophilicity and binding interactions.

Bioisosteric Replacement: Replacing the pyridine ring or the carbohydrazide (B1668358) group with other chemical scaffolds that mimic their essential properties while potentially improving activity or reducing off-target effects.

Exploration of Synergistic Effects with Established Research Compounds in Pre-clinical Models

The potential for this compound to exhibit synergistic effects with other compounds is an area ripe for investigation, although no specific studies currently exist. The broader class of hydrazide-containing compounds has been noted for a variety of biological activities, suggesting that they could be combined with other agents to enhance therapeutic or other effects. researchgate.net The general principle of synergistic interactions is a well-established strategy in drug discovery to improve efficacy and overcome resistance.

Future pre-clinical research could explore the synergistic potential of this compound in various contexts, such as:

Antimicrobial Activity: Investigating its combination with known antibiotics to combat resistant bacterial or fungal strains. Some picolinamide derivatives have shown antifungal activity. scialert.net

Anticancer Effects: Evaluating its use alongside established chemotherapeutic agents to potentially enhance their cytotoxicity against cancer cell lines.

Potential Applications of this compound in Non-Clinical Fields (e.g., Agrochemicals, Materials Science)

While there is no direct evidence for the application of this compound in non-clinical fields, the known uses of its parent compounds and related structures suggest potential avenues for exploration.

Agrochemicals: Picolinic acid derivatives are a significant class of herbicides. researchgate.netnih.govnih.govmdpi.com These compounds often act as synthetic auxins, disrupting plant growth. nih.govnih.gov Research into novel picolinic acid-based herbicides is an active area, with studies focusing on modifying the picolinic acid scaffold to improve potency and spectrum of activity. mdpi.com It is plausible that this compound or its analogues could exhibit herbicidal or other pesticidal properties, such as fungicidal activity. scialert.netnih.govnih.gov

Materials Science: Picolinic acid itself has been utilized as a catalyst in chemical synthesis, for example, in the preparation of cyclic carbonates. rsc.org The ability of the picolinic acid moiety to chelate metal ions also opens up possibilities for its use in the development of new materials, such as coordination polymers or metal-organic frameworks. wikipedia.orgresearchgate.net The specific properties that the 2-butylhydrazide group would impart in this context remain to be determined.

Leveraging Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery, and these technologies could significantly accelerate the exploration of this compound. beilstein-journals.orgresearchgate.net

Potential applications of AI and ML in this area include:

Analogue Design: Using generative models to design novel analogues of this compound with optimized properties for specific applications.

Property Prediction: Employing quantitative structure-activity relationship (QSAR) models and other predictive algorithms to forecast the biological activity, toxicity, and physicochemical properties of virtual compounds before their synthesis, thereby saving time and resources. nih.gov

Reaction Optimization: As has been demonstrated with other picolinohydrazides, ML can be used to accelerate the optimization of reaction conditions for the synthesis of new derivatives.

Addressing Challenges in this compound Research and Development

The primary challenge in the research and development of this compound is the fundamental lack of existing research. Any future work will need to start from a foundational level.

Key challenges to be addressed include:

Developing Efficient and Scalable Synthesis: While the synthesis can be inferred from related compounds, optimizing the reaction conditions for this compound to ensure high yield and purity will be an initial hurdle.

Comprehensive Biological Screening: A broad and systematic screening of the compound's biological activities is necessary to identify any potential applications in medicine, agriculture, or other fields.

Understanding Structure-Activity Relationships (SAR): Once a potential activity is identified, extensive synthesis and testing of analogues will be required to understand the relationship between the compound's structure and its function. This is a critical step in optimizing its performance for any given application. nih.gov

Computational Modeling: Developing accurate computational models for this compound and its potential targets will be essential for guiding rational design and understanding its mechanism of action at a molecular level. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.